molecular formula C12H18ClN B2821197 (1R,2S)-2-(4-Isopropylphenyl)cyclopropan-1-amine hydrochloride CAS No. 1820575-10-7

(1R,2S)-2-(4-Isopropylphenyl)cyclopropan-1-amine hydrochloride

Cat. No. B2821197
CAS RN: 1820575-10-7
M. Wt: 211.73
InChI Key: SIPAOEIOLBPKJC-ZVWHLABXSA-N
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Description

(1R,2S)-2-(4-Isopropylphenyl)cyclopropan-1-amine hydrochloride, also known as IPA HCl, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicine and pharmacology.

Mechanism of Action

The mechanism of action of (1R,2S)-2-(4-Isopropylphenyl)cyclopropan-1-amine hydrochloride HCl involves its ability to selectively inhibit the reuptake of serotonin by the presynaptic neurons in the brain. This leads to increased levels of serotonin in the synaptic cleft, which enhances the transmission of signals between neurons. This, in turn, leads to improved mood and reduced anxiety.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (1R,2S)-2-(4-Isopropylphenyl)cyclopropan-1-amine hydrochloride HCl are primarily related to its ability to increase the levels of serotonin in the brain. This can lead to several beneficial effects, including improved mood, reduced anxiety, and increased feelings of well-being. Additionally, (1R,2S)-2-(4-Isopropylphenyl)cyclopropan-1-amine hydrochloride HCl has been shown to have a positive effect on cognitive function and memory.

Advantages and Limitations for Lab Experiments

One of the main advantages of (1R,2S)-2-(4-Isopropylphenyl)cyclopropan-1-amine hydrochloride HCl for lab experiments is its ability to selectively inhibit the reuptake of serotonin, which makes it a useful tool for studying the role of serotonin in the brain. However, one of the limitations of (1R,2S)-2-(4-Isopropylphenyl)cyclopropan-1-amine hydrochloride HCl is that it can have off-target effects on other neurotransmitters, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for research involving (1R,2S)-2-(4-Isopropylphenyl)cyclopropan-1-amine hydrochloride HCl. One area of research involves the development of new and more effective SSRIs based on the structure of (1R,2S)-2-(4-Isopropylphenyl)cyclopropan-1-amine hydrochloride HCl. Another area of research involves the use of (1R,2S)-2-(4-Isopropylphenyl)cyclopropan-1-amine hydrochloride HCl in combination with other drugs to treat depression and anxiety disorders. Additionally, further research is needed to fully understand the mechanisms of action of (1R,2S)-2-(4-Isopropylphenyl)cyclopropan-1-amine hydrochloride HCl and its potential applications in the field of pharmacology.

Synthesis Methods

The synthesis of (1R,2S)-2-(4-Isopropylphenyl)cyclopropan-1-amine hydrochloride HCl involves the reaction of (1R,2S)-2-(4-isopropylphenyl)cyclopropan-1-carboxylic acid with hydrochloric acid. The resulting product is a white crystalline powder that is soluble in water and ethanol.

Scientific Research Applications

(1R,2S)-2-(4-Isopropylphenyl)cyclopropan-1-amine hydrochloride HCl has been the subject of several scientific studies due to its potential applications in the field of medicine and pharmacology. One of the most promising areas of research involves the use of (1R,2S)-2-(4-Isopropylphenyl)cyclopropan-1-amine hydrochloride HCl as a treatment for depression and anxiety disorders. Studies have shown that (1R,2S)-2-(4-Isopropylphenyl)cyclopropan-1-amine hydrochloride HCl acts as a selective serotonin reuptake inhibitor (SSRI), which means that it can increase the levels of serotonin in the brain, leading to improved mood and reduced anxiety.

properties

IUPAC Name

(1R,2S)-2-(4-propan-2-ylphenyl)cyclopropan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N.ClH/c1-8(2)9-3-5-10(6-4-9)11-7-12(11)13;/h3-6,8,11-12H,7,13H2,1-2H3;1H/t11-,12+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIPAOEIOLBPKJC-ZVWHLABXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2CC2N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)[C@@H]2C[C@H]2N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2S)-2-(4-Isopropylphenyl)cyclopropan-1-amine hydrochloride

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